An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene
An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-iodo-5-nitrobenzene is a halogenated and nitrated aromatic compound. Its trifunctional nature, featuring chloro, iodo, and nitro groups on a benzene ring, makes it a versatile reagent and building block in organic synthesis. The distinct electronic properties and reactivity of each substituent allow for selective chemical transformations, rendering it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-3-iodo-5-nitrobenzene, along with detailed experimental protocols and an exploration of its reactivity and potential applications.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of 1-Chloro-3-iodo-5-nitrobenzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₃ClINO₂[1] |
| Molecular Weight | 283.45 g/mol [1] |
| CAS Number | 123158-76-9[1] |
| Appearance | Pale yellow solid (predicted) |
| Melting Point | 70 °C |
| Boiling Point | Data not available |
| Density | 2.094 g/cm³ |
| Solubility | While specific data for a range of solvents is not readily available, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with low solubility in water. |
| LogP | 3.376 |
Spectroscopic Data (Predicted)
While experimental spectra for 1-Chloro-3-iodo-5-nitrobenzene are not widely published, predictive models and data from analogous compounds can provide valuable insights into its spectroscopic characteristics.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and iodo groups. The protons ortho to the nitro group are expected to be the most deshielded.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-I, and N-O stretching vibrations. Key predicted peaks include:
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1520-1540 cm⁻¹ (asymmetric NO₂ stretch)
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1340-1360 cm⁻¹ (symmetric NO₂ stretch)
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1000-1100 cm⁻¹ (C-Cl stretch)
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500-600 cm⁻¹ (C-I stretch)
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 283. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and halogen atoms. The presence of chlorine will result in a characteristic M+2 isotopic peak. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.[2]
Experimental Protocols
Synthesis of 1-Chloro-3-iodo-5-nitrobenzene
Two plausible synthetic routes for the preparation of 1-Chloro-3-iodo-5-nitrobenzene are outlined below.
Method 1: Nitration of 1-Chloro-3-iodobenzene
This method involves the electrophilic aromatic substitution of 1-chloro-3-iodobenzene. The chloro and iodo substituents are ortho, para-directing groups. However, the steric hindrance from the iodine atom may favor nitration at the 5-position.
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Materials: 1-chloro-3-iodobenzene, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
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To this nitrating mixture, add 1-chloro-3-iodobenzene dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Method 2: Diazotization of 3-Chloro-5-iodoaniline followed by Sandmeyer-type reaction
This route involves the conversion of an amino group to a nitro group via a diazonium salt intermediate.
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Materials: 3-chloro-5-iodoaniline, sodium nitrite, hydrochloric acid, sodium nitrite solution, copper(I) oxide, sodium hypophosphite, ice.
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Procedure:
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Dissolve 3-chloro-5-iodoaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of sodium nitrite in water and add copper(I) oxide.
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Slowly add the cold diazonium salt solution to the copper(I) oxide/sodium nitrite mixture.
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The reaction mixture is stirred and allowed to warm to room temperature.
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The product is then extracted with an organic solvent, washed, dried, and purified as described in Method 1.
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A general workflow for the synthesis via nitration is depicted below:
Reactivity and Potential Applications
The presence of three distinct functional groups on the benzene ring of 1-Chloro-3-iodo-5-nitrobenzene offers a wide range of possibilities for further chemical modifications.
Reactivity of the Substituents
The reactivity of the halogen atoms in nucleophilic aromatic substitution is generally I > Cl. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The iodine atom is a good leaving group in various cross-coupling reactions.
A logical relationship of the substituent effects on the aromatic ring is shown below:
Potential Applications in Drug Development and Research
While specific biological activities of 1-Chloro-3-iodo-5-nitrobenzene have not been extensively reported, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds are known to have a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The halogen atoms provide sites for the introduction of further diversity through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern drug discovery.
The general workflow for utilizing this compound in a Suzuki coupling reaction is illustrated below:
Safety and Handling
1-Chloro-3-iodo-5-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is expected to be toxic if swallowed, inhaled, or absorbed through the skin. Avoid generating dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Chloro-3-iodo-5-nitrobenzene is a valuable and versatile chemical intermediate. Its unique combination of functional groups allows for a wide array of synthetic transformations, making it a key building block for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted properties, along with established protocols for its synthesis and potential applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.
References
- 1. 1-Chloro-3-iodo-5-nitrobenzene | C6H3ClINO2 | CID 19735170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
